acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
CAS No.: 9002-07-7
Cat. No.: VC2443366
Molecular Formula: C35H47N7O10
Molecular Weight: 725.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9002-07-7 |
|---|---|
| Molecular Formula | C35H47N7O10 |
| Molecular Weight | 725.8 g/mol |
| IUPAC Name | acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4) |
| Standard InChI Key | WGWZNYKOUXOZTC-NAGNLMCHSA-N |
| Isomeric SMILES | CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O |
| SMILES | CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O |
| Canonical SMILES | CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O |
| Colorform | YELLOW TO GRAYISH-YELLOW POWDER OR CRYSTALS WHITE TO YELLOWISH WHITE CRYSTALLINE OR AMORPHOUS POWDER |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is a complex organic compound with distinctive molecular and physical properties. Its extensive structure contains multiple functional groups, including carbamate and amino moieties, which contribute to its biological activity and chemical behavior.
The compound features a tert-butyl group attached to an acetic acid moiety, along with multiple amino and oxo functional groups, indicating potential for diverse biological interactions and applications in medicinal chemistry. The presence of these numerous functional groups creates a complex three-dimensional structure that is essential for its specific enzymatic activities.
Table 1 below summarizes the key physicochemical properties of this compound:
Structural Characteristics
The compound's complex structure is characterized by several key domains that contribute to its functionality. The structure includes a chromene ring system, multiple peptide bonds, a guanidino group, and a phenyl substituent, all of which play roles in its biological activity. The canonical SMILES notation for this compound is: CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O .
The compound's structure exhibits specific stereochemistry that is crucial for its biological function, containing multiple chiral centers that contribute to its three-dimensional arrangement and ability to interact with target substrates. This stereochemical specificity ensures precise binding to substrates and catalytic activity.
Biological Activities
Enzymatic Functions
Acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate functions primarily as a serine protease enzyme. It catalyzes the hydrolysis of peptide bonds in proteins, specifically at the carboxyl side of lysine and arginine residues. This specificity makes it particularly valuable in various biochemical applications, including proteomics and protein analysis.
The enzymatic activity of this compound relies on a catalytic triad consisting of histidine, aspartate, and serine residues in its active site. This triad facilitates the nucleophilic attack on peptide bonds, allowing for precise cleavage at specific amino acid residues. The compound's catalytic mechanism involves the formation of a tetrahedral intermediate and subsequent hydrolysis of the peptide bond.
In the digestive system, this enzyme plays a critical role in protein breakdown. It is initially produced in the pancreas as an inactive precursor called trypsinogen, which is then activated in the small intestine by another enzyme, enterokinase, through the cleavage of a specific peptide bond. Once activated, it cleaves large protein molecules into smaller peptides and individual amino acids, which can then be absorbed by the intestinal wall and utilized throughout the body.
Optimal Conditions for Activity
The enzymatic activity of this compound is highly dependent on specific environmental conditions. It exhibits optimal activity at a pH range of 7.5-8.5 and a temperature around 37°C, corresponding to physiological conditions in the human body . These parameters are crucial for maintaining the proper three-dimensional structure required for catalytic activity.
Calcium ions play a significant role in stabilizing the structure of this enzyme and enhancing its activity. The presence of calcium ions helps maintain the structural integrity of the enzyme, preventing autodegradation and ensuring sustained catalytic function. Additionally, the enzyme's activity can be affected by various inhibitors, which may bind to the active site or alter the enzyme's conformation.
Table 2 summarizes the optimal conditions for the enzymatic activity of this compound:
| Parameter | Optimal Condition | Effect on Activity |
|---|---|---|
| pH | 7.5-8.5 | Maintains proper ionization of catalytic residues |
| Temperature | 37°C | Ensures optimal molecular motion and substrate binding |
| Calcium Ions | Present | Stabilizes structure and prevents autodegradation |
| Substrate Specificity | Lysine/Arginine C-terminal | Determines cleavage sites in protein substrates |
Applications in Scientific Research
Proteomics and Protein Analysis
The compound acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has become an indispensable tool in proteomics research due to its specific cleavage pattern. Its ability to cleave proteins at the carboxyl side of lysine and arginine residues generates predictable and reproducible peptide fragments, facilitating protein identification and characterization.
In mass spectrometry-based proteomics, this enzyme is commonly used for protein digestion prior to analysis. The resulting peptide fragments are more amenable to mass spectrometric techniques than intact proteins, enabling more comprehensive protein identification and quantification . This application has revolutionized our ability to study complex protein mixtures and identify post-translational modifications.
A recent breakthrough in proteomics research demonstrated that employing 0.5% acetic acid as an ion pairing modifier in shotgun proteomics substantially increases peptide signal and corresponding proteome coverage compared to the traditionally used 0.1% formic acid . This finding is particularly significant for sub-nanogram and single-cell proteomics, with a 20 picogram peptide digest showing a remarkable 1.8-fold increase to over 2,000 protein groups identified in a 30-minute analysis .
Cell Culture Applications
In cell culture laboratories, this enzyme serves a crucial function in the subculturing process of adherent cells. It aids in breaking the protein bonds that facilitate cell adherence to culture vessels, allowing for cell detachment without significant damage to cell membranes . This application is essential for maintaining and expanding cell lines in research settings.
The enzyme's specificity and efficiency make it ideal for tissue dissociation in the preparation of primary cell cultures. Its proteolytic activity helps separate cells from extracellular matrix components, enabling the isolation of individual cells from tissue samples for subsequent culture or analysis . This process is fundamental to many areas of cellular and molecular biology research.
Medical and Industrial Applications
Therapeutic Uses
Acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has several important therapeutic applications in clinical settings. It is used in the treatment of various surgical ulcers, inflammatory gangrene, wound injuries, fistulas, and edema . Its proteolytic activity helps debride necrotic tissue and promote healing in these conditions.
In its microbial form, this enzyme can be used to dissolve blood clots, making it valuable in certain thrombotic disorders . Additionally, its pancreatic form is employed in the treatment of inflammation, leveraging its ability to break down inflammatory proteins and promote resolution of the inflammatory response .
Table 3 outlines the major therapeutic applications of this compound:
| Medical Condition | Mechanism of Action | Clinical Benefit |
|---|---|---|
| Surgical Ulcers | Protein degradation of necrotic tissue | Enhanced wound healing |
| Inflammatory Gangrene | Breakdown of inflammatory mediators | Reduced inflammation and improved tissue recovery |
| Wound Injuries | Debridement of damaged tissue | Promotion of granulation tissue formation |
| Blood Clots | Proteolytic degradation of fibrin | Thrombolysis and improved circulation |
| Inflammation | Degradation of inflammatory proteins | Resolution of inflammatory processes |
Industrial Applications
Beyond medical uses, this enzyme finds applications in various industrial processes. In the food industry, it is utilized for protein modification, improving protein functionality in food products . Its specific proteolytic activity can alter protein structure in ways that enhance solubility, emulsification, or gelation properties.
In the leather industry, this enzyme assists in hide processing by breaking down unwanted proteins while preserving the collagen structure necessary for leather quality . This enzymatic approach offers advantages over chemical methods in terms of specificity and environmental impact.
Recent Research Findings
Advancements in Proteomics Applications
Recent studies have significantly expanded our understanding of how this compound can be optimized for proteomics applications. The aforementioned research on acetic acid as an ion pairing modifier represents a major advancement in this field . This study revealed that the signal increase achieved with acetic acid can be leveraged to reduce ramp times, leading to 1.7 times more scans across each peak and substantial improvements in quantification as measured by coefficient of variation percentages .
When evaluating single cancer cells, approximately 13% more peptide groups were identified on average when employing acetic acid in place of formic acid as the ion pairing modifier . These findings have important implications for single-cell proteomics, an emerging field that aims to understand protein expression at the individual cell level.
Structure-Activity Relationship Studies
Research into the structure-activity relationships of this compound has provided valuable insights into the key structural elements that govern its enzymatic activity. Studies have shown that modifications in the active site residues can significantly affect substrate specificity and catalytic efficiency. Understanding these relationships is crucial for the development of enzyme variants with tailored activities for specific applications.
Computational approaches, including molecular dynamics simulations and docking studies, have been employed to investigate the interaction of this enzyme with inhibitors and substrates. These methods provide detailed information about binding affinities, binding modes, and the influence of structural modifications on inhibitor potency and selectivity, contributing to the rational design of novel inhibitors with potential therapeutic applications.
Comparative Analysis with Similar Compounds
Related Proteolytic Enzymes
Acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate belongs to a family of serine proteases that includes chymotrypsin, elastase, and thrombin. Each of these enzymes has distinct substrate specificities that complement one another in biological systems.
While this compound cleaves peptide bonds at the carboxyl side of lysine and arginine residues, chymotrypsin targets the carboxyl side of aromatic amino acids like phenylalanine, and elastase cleaves peptide bonds adjacent to small, neutral amino acids such as alanine. These differences in specificity allow for comprehensive protein digestion when these enzymes work in concert, as they do in the digestive system.
Table 4 compares the key features of these related serine proteases:
| Enzyme | Cleavage Specificity | Optimal pH | Primary Biological Function |
|---|---|---|---|
| Acetic acid;tert-butyl N-[...] (Trypsin) | Carboxyl side of Lys/Arg | 7.5-8.5 | Protein digestion in small intestine |
| Chymotrypsin | Carboxyl side of aromatic amino acids | 7.8-8.0 | Complementary protein digestion |
| Elastase | Adjacent to small, neutral amino acids | 8.0-8.5 | Breakdown of elastin and other proteins |
| Thrombin | Specific Arg-Gly bonds in fibrinogen | 7.0-7.5 | Blood coagulation |
Structural Comparisons
Despite their functional differences, these serine proteases share a common structural organization, particularly in their catalytic domains. All contain the characteristic catalytic triad of histidine, aspartate, and serine residues arranged in a similar spatial configuration. This structural conservation reflects the evolutionary relationship between these enzymes and their common catalytic mechanism.
Future Research Directions
Emerging Applications
The versatility and specificity of acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate suggest numerous promising avenues for future research. One emerging application is in the field of proteogenomics, where this enzyme's predictable cleavage pattern can help bridge the gap between genomic and proteomic data. This integration is crucial for understanding how genetic variations translate to functional changes at the protein level.
Another promising direction is the development of immobilized enzyme systems for continuous bioprocessing applications. Immobilization can enhance enzyme stability and allow for repeated use, making industrial applications more economical and sustainable . Research into novel immobilization techniques specific to this enzyme could significantly expand its industrial utility.
Enhanced Analytical Methods
Building on the recent findings regarding acetic acid as an ion pairing modifier, future research may focus on further optimizing mass spectrometry protocols for single-cell proteomics applications . Developing methods that maximize protein identification and quantification at the single-cell level would represent a significant advancement in our ability to understand cellular heterogeneity in complex tissues and disease states.
Additionally, the integration of this enzyme into microfluidic systems for automated sample preparation represents an exciting frontier. Such systems could standardize and accelerate proteomics workflows, making high-throughput analyses more accessible to research laboratories . This technological development would have far-reaching implications for biomedical research and clinical diagnostics.
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